molecular formula C17H15N3O3S B253141 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide

Cat. No.: B253141
M. Wt: 341.4 g/mol
InChI Key: QVGNSICLCCWBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. The compound may also inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit biochemical and physiological effects in various scientific research studies. The compound has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for metal ions. Additionally, this compound has been shown to have low toxicity levels, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide in lab experiments include its high yield and purity, low toxicity levels, and potential applications in medicinal chemistry. However, the limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the scientific research of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide. These include:
1. Further investigation of the compound's mechanism of action and potential applications in medicinal chemistry
2. Development of this compound as a diagnostic tool for Alzheimer's disease
3. Exploration of the compound's potential as a fluorescent probe for metal ions
4. Investigation of the compound's potential as a therapeutic agent for the treatment of cancer, bacterial and fungal infections.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities, and has potential as a diagnostic tool for Alzheimer's disease. Further research is needed to fully understand the compound's mechanism of action and potential applications in various scientific research fields.

Synthesis Methods

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide involves the reaction of 2-aminobenzothiazole with acetic anhydride, followed by the reaction of the resulting intermediate with 3-methoxybenzoic acid. The compound is then purified by recrystallization. This method provides a high yield of the compound with good purity, making it suitable for scientific research applications.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. The compound has also been investigated for its potential as a diagnostic tool for Alzheimer's disease. In addition, this compound has been studied for its potential as a fluorescent probe for detecting metal ions.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C17H15N3O3S/c1-10(21)18-12-6-7-14-15(9-12)24-17(19-14)20-16(22)11-4-3-5-13(8-11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

QVGNSICLCCWBFM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.